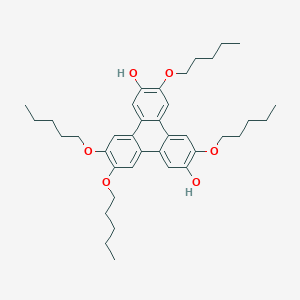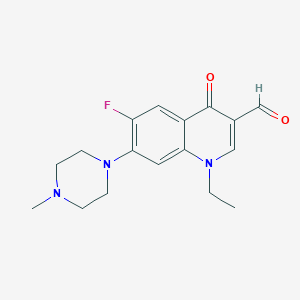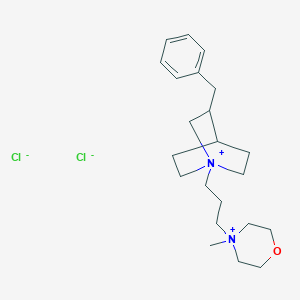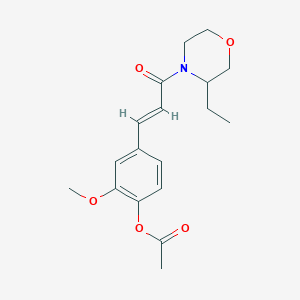
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate, also known as E-64, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes. E-64 is a synthetic compound that was first synthesized in 1982 by researchers at the University of Tokyo. Since then, it has been extensively used in biochemical and physiological research.
作用機序
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a reversible inhibitor, which means that it can be removed from the enzyme by reducing agents such as dithiothreitol.
生化学的および生理学的効果
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage in various diseases such as arthritis and cancer. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has also been shown to inhibit the processing of antigens by dendritic cells, which can lead to the prevention of autoimmune diseases. In addition, Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
実験室実験の利点と制限
One of the major advantages of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. Another advantage of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its reversible inhibition, which allows for the removal of the inhibitor from the enzyme. However, one limitation of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potential toxicity to cells at high concentrations. This can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in scientific research. One area of interest is the development of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate derivatives that are more potent and specific for certain cysteine proteases. Another area of interest is the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in combination with other inhibitors to target multiple cysteine proteases simultaneously. Finally, the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in animal models of disease could provide valuable insights into the role of cysteine proteases in various pathological processes.
合成法
The synthesis of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate involves the condensation of 4-hydroxy-3-methoxycinnamic acid with 3-ethylmorpholine in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate. The chemical structure of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate is shown below:
科学的研究の応用
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been extensively used in scientific research to study the role of cysteine proteases in these processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.
特性
CAS番号 |
19856-74-7 |
|---|---|
製品名 |
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
分子式 |
C18H23NO5 |
分子量 |
333.4 g/mol |
IUPAC名 |
[4-[(E)-3-(3-ethylmorpholin-4-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H23NO5/c1-4-15-12-23-10-9-19(15)18(21)8-6-14-5-7-16(24-13(2)20)17(11-14)22-3/h5-8,11,15H,4,9-10,12H2,1-3H3/b8-6+ |
InChIキー |
KDPYTBIWOISQHR-SOFGYWHQSA-N |
異性体SMILES |
CCC1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
正規SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
同義語 |
3-Ethyl-4-(4-acetoxy-3-methoxycinnamoyl)morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



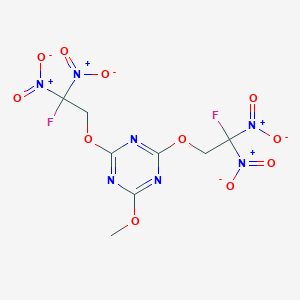
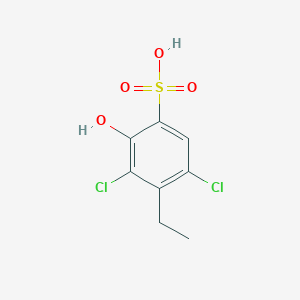
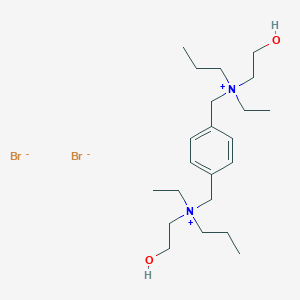
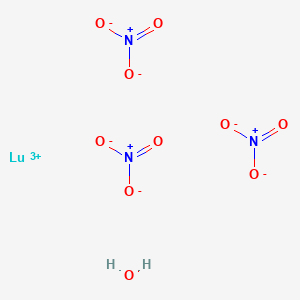
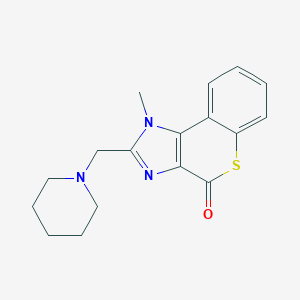
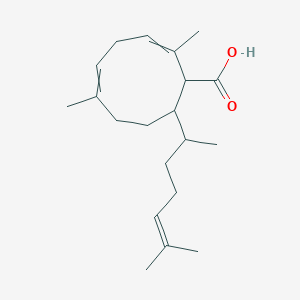
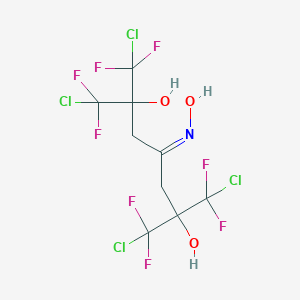
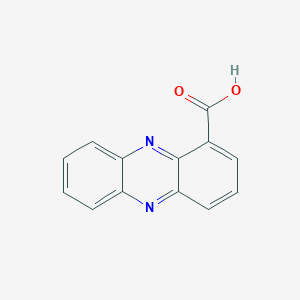
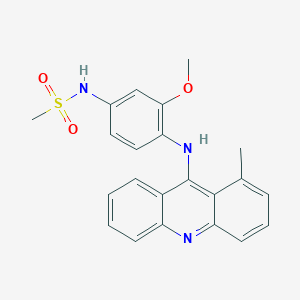
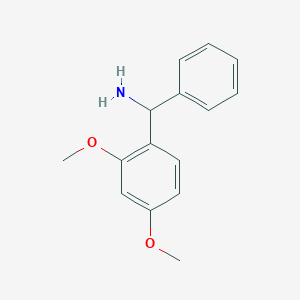
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
